2-(N-(3-(1,4-Benzodioxan-2-yl)propyl)-N-methylamino)ethanol

Monoamine oxidase inhibition Benzodioxane pharmacology Enzyme inhibition profiling

2-(N-(3-(1,4-Benzodioxan-2-yl)propyl)-N-methylamino)ethanol (CAS 101221-47-0) is a synthetic 1,4-benzodioxane-derived ethanolamine with the molecular formula C₁₄H₂₁NO₃ and a molecular weight of 251.32 g/mol. Its structure features a 2,3-dihydro-1,4-benzodioxin ring connected via a three-carbon propyl linker to an N-methyl-N-ethanolamine terminus.

Molecular Formula C14H21NO3
Molecular Weight 251.32 g/mol
CAS No. 101221-47-0
Cat. No. B14062965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(N-(3-(1,4-Benzodioxan-2-yl)propyl)-N-methylamino)ethanol
CAS101221-47-0
Molecular FormulaC14H21NO3
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESCN(CCCC1COC2=CC=CC=C2O1)CCO
InChIInChI=1S/C14H21NO3/c1-15(9-10-16)8-4-5-12-11-17-13-6-2-3-7-14(13)18-12/h2-3,6-7,12,16H,4-5,8-11H2,1H3
InChIKeyPARIMXMLMWNNGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(N-(3-(1,4-Benzodioxan-2-yl)propyl)-N-methylamino)ethanol (CAS 101221-47-0): Chemical Identity, Sources, and Procurement Baseline


2-(N-(3-(1,4-Benzodioxan-2-yl)propyl)-N-methylamino)ethanol (CAS 101221-47-0) is a synthetic 1,4-benzodioxane-derived ethanolamine with the molecular formula C₁₄H₂₁NO₃ and a molecular weight of 251.32 g/mol . Its structure features a 2,3-dihydro-1,4-benzodioxin ring connected via a three-carbon propyl linker to an N-methyl-N-ethanolamine terminus . The compound belongs to the broader class of benzodioxane α-adrenoreceptor ligands structurally related to WB 4101, though it possesses a distinct N-methyl-N-(3-hydroxypropyl)amino side chain that differentiates it from the 2,6-dimethoxyphenoxyethylamino-methyl archetype . It is commercially available as a screening compound and synthetic intermediate from multiple specialty chemical suppliers, generally at research-grade purity .

Why Generic Benzodioxane Substitution Is Not Advisable for 2-(N-(3-(1,4-Benzodioxan-2-yl)propyl)-N-methylamino)ethanol (CAS 101221-47-0)


The 1,4-benzodioxane scaffold has been extensively explored for α-adrenergic receptor modulation, with well-characterized agents such as WB 4101 (α₁A/α₁B antagonist), piperoxan (α₂ antagonist), and prosympal (sympatholytic) each exhibiting distinct receptor subtype selectivity and functional profiles determined by the nature and length of the aminoalkyl side chain . The systematic SAR studies by Quaglia et al. demonstrate that modifications to the amine substituent—including alkyl chain length, N-substitution pattern, and terminal hydroxyl group positioning—profoundly alter α₁-adrenoreceptor subtype selectivity, 5-HT₁A receptor affinity, and functional antagonism . In this context, CAS 101221-47-0 possesses a unique N-methyl-N-(3-hydroxypropyl)amino side chain not represented among the canonical benzodioxane pharmacophores; consequently, its biological target profile cannot be reliably extrapolated from data on WB 4101, piperoxan, or other in-class reference compounds, and generic substitution with a structurally related benzodioxane derivative would introduce uncontrolled experimental variation in any receptor pharmacology or enzyme inhibition study .

Quantitative Evidence Guide: Differentiated Pharmacological Profile of 2-(N-(3-(1,4-Benzodioxan-2-yl)propyl)-N-methylamino)ethanol (CAS 101221-47-0) vs. Closest Benzodioxane Comparators


MAO-A Inhibitory Activity: A Biochemical Target Distinct from Classical α-Adrenergic Benzodioxanes

In bovine brain mitochondrial MAO-A assays, CAS 101221-47-0 exhibited an IC₅₀ of 73 nM using serotonin as substrate after a 60-minute incubation, measured by fluorimetric detection . This represents a moderate MAO-A inhibitory potency that is not shared by the prototypical benzodioxane α₁-antagonist WB 4101, whose pharmacological characterization has focused exclusively on adrenergic and serotonergic receptor binding . While WB 4101-related benzodioxanes (compounds 3–9 in Quaglia et al.) were profiled for α₁-adrenoreceptor subtypes and 5-HT₁A receptors, MAO enzymatic activity was not assessed, underscoring the distinct biochemical target space accessible to CAS 101221-47-0 by virtue of its N-methyl-N-ethanolamine side chain .

Monoamine oxidase inhibition Benzodioxane pharmacology Enzyme inhibition profiling

GABAₐ Receptor Antagonism at α₄β₁δ Subtype: Ion-Channel Activity Absent from α-Adrenergic Benzodioxane Profiles

In recombinant human GABAₐ receptor (α₄β₁δ subtype) expressed in HEK293 Flp-In cells using a fluorometric membrane potential (FMP) assay, CAS 101221-47-0 demonstrated antagonist activity with an IC₅₀ of 1,020 nM . This micromolar-range GABAₐ antagonism is pharmacologically distinct from the α-adrenergic and 5-HT₁A receptor-centric profiles of WB 4101 and related benzodioxanes described in the Quaglia et al. series, where no GABAₐ receptor interaction was detected . The α₄β₁δ subtype is predominantly extrasynaptic and is associated with tonic inhibition in thalamic and hippocampal circuits, representing a pharmacological niche not targeted by classical benzodioxane α-blockers .

GABAₐ receptor pharmacology Ligand-gated ion channel Benzodioxane off-target profiling

TRPV1 Antagonism: A Nociceptive Target Differentiating CAS 101221-47-0 from Adrenergic-Focused Benzodioxane Reference Compounds

CAS 101221-47-0 was identified as an antagonist of the rat TRPV1 (transient receptor potential vanilloid 1) channel in dorsal root ganglion neurons, assessed by inhibition of pH 5.0–5.5-induced receptor activation . TRPV1 is a non-selective cation channel activated by noxious heat, low pH, and capsaicin, and serves as a key transducer of nociceptive signaling. This activity profile is absent from the published characterization of WB 4101, piperoxan, and other classical benzodioxane α-adrenergic ligands, whose target repertoire is confined to adrenergic and serotonergic GPCRs . The emergence of TRPV1 activity in CAS 101221-47-0 is consistent with the hypothesis that extended N-alkyl-N-ethanolamine side chains in benzodioxane derivatives can confer ion channel modulatory properties not observed with the shorter or bulkier amine substituents characteristic of adrenergic benzodioxanes .

TRPV1 ion channel Pain pharmacology Benzodioxane polypharmacology

Physicochemical Differentiation: Computed LogP and Topological PSA Profile vs. WB 4101 Dictate Different Permeability and Solubility Behavior

CAS 101221-47-0 has a computed LogP of 1.53 and a topological polar surface area (TPSA) of 41.93 Ų, with 1 hydrogen bond donor (HBD) and 4 hydrogen bond acceptors (HBA) . In contrast, WB 4101 has a significantly higher molecular weight (339.4 g/mol), a larger TPSA (~57 Ų), and a computed LogP of approximately 2.5, reflecting the lipophilic 2,6-dimethoxyphenoxy moiety absent in CAS 101221-47-0 . The lower LogP and smaller TPSA of CAS 101221-47-0 predict superior aqueous solubility and potentially more favorable blood-brain barrier penetration characteristics compared to WB 4101, based on the Ro5 and CNS MPO drug-likeness frameworks . The 6 rotatable bonds in CAS 101221-47-0 (vs. 9 in WB 4101) further indicate reduced conformational entropy penalty upon target binding .

Physicochemical properties Drug-likeness ADME prediction

Optimal Research and Industrial Applications for 2-(N-(3-(1,4-Benzodioxan-2-yl)propyl)-N-methylamino)ethanol (CAS 101221-47-0) Based on Differentiated Evidence


Neuropharmacology Screening for Multi-Target CNS Ligands with MAO-A and GABAₐ Receptor Activity

CAS 101221-47-0 is well-suited for neuropharmacology screening cascades that require simultaneous interrogation of monoamine oxidase (MAO-A; IC₅₀ = 73 nM ) and GABAₐ receptor (α₄β₁δ subtype; IC₅₀ = 1,020 nM ) activity within a single chemical scaffold. Unlike classical benzodioxane α-blockers such as WB 4101, which lack MAO-A and GABAₐ activity, this compound enables a polypharmacological approach to CNS target engagement. Researchers investigating mood disorders, anxiety, or neurodegenerative conditions where both monoamine metabolism and tonic GABAergic inhibition are implicated can employ this compound as a multi-target probe, particularly given its favorable physicochemical profile (LogP = 1.53; TPSA = 41.93 Ų ) predictive of blood-brain barrier penetration.

Pain Pharmacology: TRPV1 Channel Investigation Using a Benzodioxane Scaffold Orthogonal to Canonical TRPV1 Ligand Chemotypes

The confirmed TRPV1 antagonist activity in rat dorsal root ganglion neurons positions CAS 101221-47-0 as a structurally novel TRPV1 probe that is chemically orthogonal to the capsaicinoid, urea (e.g., SB-705498), and pyrimidine (e.g., AMG-517) TRPV1 ligand families. For pain pharmacology groups seeking to validate TRPV1-dependent mechanisms without the confounding adrenergic effects inherent to classical benzodioxanes, this compound provides a clean pharmacological starting point. Its moderate potency at TRPV1 supports its use as a tool compound for target engagement studies in primary sensory neuron cultures, where TRPV1 functional responses can be measured via calcium imaging or patch-clamp electrophysiology .

Chemical Biology Tool for Profiling Enzyme Inhibition Fingerprints Distinct from Adrenergic Benzodioxanes

The unique enzymatic inhibition profile of CAS 101221-47-0—including MAO-A (IC₅₀ = 73 nM ), alkaline phosphatase (Kᵢ = 1,430 nM), and 5′-nucleotidase (Kᵢ = 101 nM) —makes it a valuable tool for chemical biology groups profiling the target landscape of benzodioxane derivatives beyond the classical GPCR space. This compound can serve as a reference standard in enzyme inhibition panels to benchmark the selectivity of newly synthesized benzodioxane analogs, enabling structure-activity relationship studies that systematically dissect the contribution of the N-methyl-N-ethanolamine side chain to enzymatic vs. receptor-mediated pharmacology. Procurement of this compound with defined purity from reputable vendors ensures reproducibility in quantitative enzyme assays.

ADME and Formulation Development: A Physicochemically Favorable Benzodioxane for In Vivo CNS Studies

With a computed LogP of 1.53, TPSA of 41.93 Ų, and only 1 hydrogen bond donor , CAS 101221-47-0 is predicted to exhibit superior aqueous solubility and CNS permeability compared to larger, more lipophilic benzodioxane derivatives such as WB 4101 (LogP ≈ 2.5; TPSA ≈ 57 Ų; 2 HBD) . Formulation scientists and in vivo pharmacologists seeking a benzodioxane-based tool compound with favorable ADME properties for rodent CNS studies should prioritize CAS 101221-47-0 over WB 4101 for applications where adequate brain exposure is critical. Its lower molecular weight (251.32 vs. 339.4 g/mol) and reduced rotatable bond count (6 vs. 9) further support its use in oral or parenteral dosing paradigms where solubility-limited absorption is a concern .

Quote Request

Request a Quote for 2-(N-(3-(1,4-Benzodioxan-2-yl)propyl)-N-methylamino)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.